molecular formula C18H25N5O7 B13139998 H-Pyr-His-Pro-OH.CH3CO2H

H-Pyr-His-Pro-OH.CH3CO2H

Cat. No.: B13139998
M. Wt: 423.4 g/mol
InChI Key: NQBSMLVZZGASJD-LFELFHSZSA-N
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Description

H-Pyr-His-Pro-OH.CH3CO2H, also known as Pyr-His-Pro acetate, is a tripeptide compound composed of pyrrolidine, histidine, and proline residues. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Pro-OH.CH3CO2H typically involves the stepwise coupling of the amino acids pyrrolidine, histidine, and proline. The process can be carried out using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in LPPS, the synthesis occurs in solution.

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: The synthesis begins with the attachment of the first amino acid (pyrrolidine) to a solid resin.

      Step 2: The amino group of the attached amino acid is deprotected, allowing for the coupling of the next amino acid (histidine) using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

      Step 3: The process is repeated for the addition of the third amino acid (proline).

      Step 4: After the complete peptide chain is assembled, the peptide is cleaved from the resin and purified.

  • Liquid-Phase Peptide Synthesis (LPPS)

      Step 1: The synthesis begins with the protection of the amino and carboxyl groups of the amino acids.

      Step 2: The protected amino acids are coupled in solution using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

      Step 3: The protecting groups are removed, and the peptide is purified.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Pro-OH.CH3CO2H can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: The peptide can be reduced to modify the functional groups.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various peptide derivatives with modified functional groups, which can have different biological activities and properties.

Scientific Research Applications

H-Pyr-His-Pro-OH.CH3CO2H has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in cellular signaling and regulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Pyr-His-Pro-OH.CH3CO2H involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

H-Pyr-His-Pro-OH.CH3CO2H can be compared with other similar tripeptides, such as:

The uniqueness of H-Pyr-His-Pro-OH

Properties

Molecular Formula

C18H25N5O7

Molecular Weight

423.4 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H21N5O5.C2H4O2/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26;1-2(3)4/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26);1H3,(H,3,4)/t10-,11-,12-;/m0./s1

InChI Key

NQBSMLVZZGASJD-LFELFHSZSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O

Origin of Product

United States

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